Evodol

説明

Contextualization of Evodol within Natural Product Chemistry

Natural product chemistry is a discipline focused on compounds produced by living organisms. These compounds often possess unique structures and biological activities that make them valuable for drug discovery and other applications. This compound fits within this context as a secondary metabolite isolated from a plant source. cymitquimica.comlifeasible.com Specifically, this compound is classified as a triterpenoid, a large and diverse group of natural products derived from the triterpene scaffold. sinophytochem.com Its isolation from Evodia rutaecarpa, a plant with a history of traditional medicinal use, highlights the role of ethnobotany in guiding natural product research. cymitquimica.comfrontiersin.org

Significance of this compound as a Subject of Academic Inquiry

The significance of this compound as a subject of academic inquiry stems from its reported biological activities. Research has indicated that this compound possesses potential pharmacological properties, including anti-inflammatory and analgesic effects. cymitquimica.com Studies have also explored its inhibitory activity against nitric oxide (NO) production and its larvicidal effects against certain mosquito species. medchemexpress.commedchemexpress.comchemsrc.com Furthermore, investigations into its interaction with biological pathways, such as its mechanism-based inactivation of cytochrome P450 3A (CYP3A), underscore its relevance in medicinal chemistry and drug metabolism research. cymitquimica.comtandfonline.comnih.gov The complex structure and diverse reported activities of this compound make it an interesting target for further scientific investigation to understand its mechanisms of action and potential applications. cymitquimica.com

Selected Research Findings on this compound Activity

| Activity | Organism/System | Key Finding | Source |

| Anti-inflammatory | Macrophages | Inhibits NO production. | medchemexpress.commedchemexpress.com |

| Larvicidal | Aedes albopictus (Asian tiger mosquito) | Exhibits activity with an LC₅₀ value of 32.43 μg/ml. | medchemexpress.comchemsrc.com |

| Nematocidal | Meloidogyne incognita (root-knot nematode) | Possesses nematocidal activity (LC₅₀ value of 155.02 μg/mL). | scispace.com |

| CYP3A Inactivation | Human Liver Microsomes | Acts as a mechanism-based inactivator of CYP3A. | tandfonline.comnih.gov |

Chemical Information for this compound

| Property | Value | Source |

| CAS Number | 22318-10-1 | cymitquimica.comsinophytochem.com |

| Chemical Formula | C₂₆H₂₈O₉ | cymitquimica.comsinophytochem.com |

| Molecular Weight | 484.50 | sinophytochem.com |

| PubChem CID | 185481 | plantaedb.comnih.govinvivochem.cn |

| Appearance | White to off-white crystalline powder | cymitquimica.com |

| Solubility | Soluble in organic solvents; limited in water | cymitquimica.com |

| Structure Type | Triterpenoid | sinophytochem.com |

This compound is a natural chemical compound that has garnered attention in phytochemical research, primarily due to its presence in specific botanical sources. This article focuses exclusively on the origin, natural occurrence, distribution, biosynthesis, classification, and extraction methodologies related to this compound, adhering strictly to the provided outline.

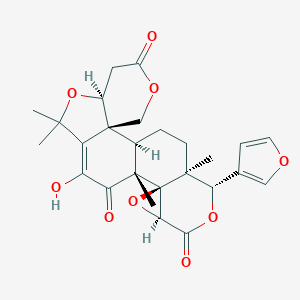

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGHLUWTFLYPMT-JPRNBFAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904237 | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22318-10-1 | |

| Record name | Evodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Phytochemical Aspects of Evodol

Chemical Synthesis and Analog Development of Evodol

Synthetic Strategies for Evodol and its Core Scaffold.

The total synthesis of natural products often involves the development of efficient routes to construct their core scaffolds. While specific detailed total synthesis strategies for this compound were not extensively detailed in the search results, research on the synthesis of complex natural product scaffolds and related compounds provides insight into potential approaches.

One strategy involves the construction of fused ring systems, which are characteristic of triterpenoids. Methods for synthesizing polycyclic structures, including those with furan (B31954) rings and multiple stereocenters, are relevant to this compound synthesis. For example, studies on the synthesis of other complex molecules with fused ring systems highlight the use of reactions such as intramolecular cycloadditions and cascade reactions to build the core scaffold efficiently. rsc.orgdomainex.co.ukfu-berlin.de

Another approach involves the synthesis of key intermediates that can be further elaborated to form the complete this compound structure. This could involve the preparation of a core tetracyclic system followed by the introduction of the furan ring and functional groups. The synthesis of related compounds, such as evodone, has been reported, providing potential starting points or analogous strategies for this compound synthesis. google.com Demethyl evodone, a related structure, can be synthesized from 1,3-cyclohexanedione. google.com

The complexity of this compound's structure suggests that a total synthesis would likely involve a convergent approach, where several key fragments are synthesized separately and then coupled together. This allows for better control over stereochemistry and improves synthetic efficiency.

Derivatization and Analog Generation for Structure-Activity Exploration.

Derivatization of natural products and the generation of synthetic analogs are crucial for understanding the relationship between chemical structure and biological activity (SAR). While direct information on this compound derivatization for SAR was limited in the search results, research on related compounds from Evodia rutaecarpa, such as evodiamine (B1670323), provides a framework for potential strategies. researchgate.netresearchgate.netnih.gov

Structural modifications of natural product scaffolds often focus on introducing different functional groups, altering the stereochemistry, or modifying the core ring system. These modifications can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For this compound, potential derivatization strategies could involve:

Modification of hydroxyl groups: Esterification or etherification of the hydroxyl groups could alter polarity and interaction with biological targets.

Alteration of the furan ring: Modifications to the furan ring could impact its stability or interaction with enzymes, such as cytochrome P450 enzymes which are known to metabolize compounds with furan rings. researchgate.net

Changes to the carbonyl functionalities: Reduction or other modifications of the ketone and ester groups could lead to analogs with different biological profiles.

Skeletal modifications: More extensive modifications to the tetracyclic core could generate novel scaffolds for SAR exploration.

Studies on evodiamine derivatives have shown that modifications at different positions of the molecule can significantly impact their biological activities, including antitumor and antibacterial properties. researchgate.netresearchgate.netnih.gov This suggests that similar comprehensive SAR studies would be valuable for this compound to identify key structural features responsible for its observed activities.

Chemo-Enzymatic Synthesis Approaches.

Chemo-enzymatic synthesis combines the power of chemical transformations with the selectivity and efficiency of enzymatic catalysis. This approach can be particularly useful for synthesizing complex molecules with multiple chiral centers, like this compound. While specific examples of chemo-enzymatic synthesis of this compound were not found, the application of these methods to other complex natural products and scaffolds suggests their potential relevance. beilstein-journals.org

Enzymes can be employed for various steps in a synthetic route, including:

Stereoselective transformations: Enzymes like lipases, oxidoreductases, and glycosyltransferases can catalyze reactions with high enantio- or diastereoselectivity, which is crucial for setting the correct stereocenters in this compound. nih.govfrontiersin.orgunife.itembrapa.br

Regioselective functionalization: Enzymes can selectively modify specific functional groups within a complex molecule, avoiding the need for protecting group strategies that are often required in traditional chemical synthesis. beilstein-journals.org

Mild reaction conditions: Enzymatic reactions typically occur under mild temperatures and pressures, which can be advantageous for sensitive molecules. embrapa.brmdpi.com

Chemo-enzymatic approaches have been successfully applied to the synthesis of various natural product scaffolds and derivatives. beilstein-journals.orgnih.gov For instance, enzymatic reactions have been used for the synthesis of diols and the construction of lactone scaffolds, which are structural elements found in or related to this compound. nih.govwikipedia.org The integration of enzymatic steps into a chemical synthesis pathway for this compound could potentially lead to more efficient and sustainable routes compared to purely chemical methods. Research into engineered enzymes and enzyme immobilization on scaffolds further enhances the potential of chemo-enzymatic synthesis for complex molecule production. unife.itmdpi.comfrontiersin.org

The development of chemo-enzymatic routes for this compound could involve identifying specific enzymatic transformations that can facilitate key steps, such as the formation of the furan ring, the introduction of hydroxyl groups with defined stereochemistry, or the construction of the polycyclic core.

Preclinical Pharmacological Activities of Evodol

In Vitro Cellular Activity Profiles

Anti-inflammatory Effects in Immune Cell Models

Studies have investigated the anti-inflammatory potential of Evodol, particularly its effects on key inflammatory mediators such as Nitric Oxide (NO). This compound has demonstrated inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages hoelzel-biotech.comchemfaces.com. RAW 264.7 cells, a murine macrophage cell line, are frequently utilized for screening anti-inflammatory compounds nih.gov. The inhibition of NO production in these cells suggests that this compound may possess anti-inflammatory properties hoelzel-biotech.comchemfaces.comnih.gov.

Effects on Oxidative Stress Pathways

Research suggests that compounds structurally related to this compound, such as evodiamine (B1670323), can influence oxidative stress pathways. Evodiamine has been shown to reduce oxidative stress by promoting autophagy and influencing pathways like p53/mTOR nih.gov. It can decrease reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) nih.gov. While direct studies on this compound's specific effects on these pathways are less detailed in the provided snippets, the structural similarity to evodiamine suggests a potential area for further investigation into this compound's impact on oxidative stress. Oxidative stress is known to activate various cellular stress-sensitive pathways, including NF-κB and MAPK pathways nih.gov. Evodiamine has been shown to block pathways like Rho/NF-κB, further indicating a link between Evodia rutaecarpa constituents and the modulation of pathways involved in inflammation and oxidative stress frontiersin.org.

Cellular Efficacy in Vector Control Paradigms

This compound has shown cellular efficacy in vector control paradigms, specifically demonstrating larvicidal activity in cell-based assays hoelzel-biotech.com. Cell-based assays are in vitro methods used to assess the biological activity of compounds by measuring their effects on living cells ifyber.com. The observation of larvicidal activity in such assays indicates that this compound can directly impact the viability of mosquito larvae cells hoelzel-biotech.com.

In Vivo Preclinical Efficacy Studies

Insecticidal and Larvicidal Potency in Arthropod Models

This compound has been evaluated for its insecticidal and larvicidal potency in arthropod models, including against Aedes albopictus, commonly known as the Asian tiger mosquito nih.govresearchgate.net. Studies have shown that this compound possesses larvicidal activity against the early fourth instar larvae of A. albopictus nih.govresearchgate.net. The ethanol (B145695) extract of Evodia rutaecarpa unripe fruits, from which this compound is isolated, also demonstrated larvicidal activity against A. albopictus nih.govresearchgate.net.

Research has provided specific data on the larvicidal potency of this compound against A. albopictus. In one study, this compound exhibited an LC50 value of 52.22 μg/ml against the early fourth instar larvae of A. albopictus nih.govresearchgate.net. This indicates the concentration at which 50% of the tested larvae were killed. Other compounds isolated from the same plant extract, such as evodiamine, rutaecarpine (B1680285), and wuchuyuamide I, showed stronger larvicidal activity with lower LC50 values nih.govresearchgate.net.

Table 1: Larvicidal Activity of Evodia rutaecarpa Constituents Against Aedes albopictus Larvae nih.govresearchgate.net

| Compound | LC50 (μg/ml) |

| Evodiamine | 12.51 |

| Rutaecarpine | 17.02 |

| Wuchuyuamide I | 26.16 |

| Limonin | 32.43 |

| This compound | 52.22 |

| Ethanol Extract | 43.21 |

Nematocidal Activity against Plant Pathogens

This compound has also demonstrated nematocidal activity against plant pathogens, specifically against the root-knot nematode, Meloidogyne incognita nih.govscispace.comresearchgate.netresearchgate.net. M. incognita is a significant agricultural pest worldwide, causing considerable crop loss scispace.com.

Studies evaluating the nematocidal activity of compounds from Evodia rutaecarpa have shown that this compound is effective against M. incognita. This compound exhibited nematocidal activity with an LC50/72h value of 155.0 μg/mL nih.gov. Another study reported an LC50 value of 155.02 μg/mL for this compound against M. incognita scispace.comresearchgate.net. While other isolated compounds like evodiamine and rutaecarpine showed stronger nematocidal activity, this compound still demonstrated notable effects scispace.comresearchgate.net.

Table 2: Nematocidal Activity of Evodia rutaecarpa Constituents Against Meloidogyne incognita scispace.comresearchgate.net

| Compound | LC50 (μg/mL) |

| Evodiamine | 73.55 |

| Rutaecarpine | 120.85 |

| Wuchuyuamide I | 147.87 |

| This compound | 155.02 |

| Limonin | 197.37 |

| Ethanol Extract | 131.54 |

Gastrointestinal Regulatory Effects in Animal Models.

Research into the gastrointestinal effects of compounds derived from Evodia rutaecarpa, the plant from which this compound is isolated, has indicated potential regulatory activities on gut motility. While some studies specifically examine evodiamine, another alkaloid from Evodia rutaecarpa, the findings provide context for the potential actions of related compounds like this compound on the digestive system in animal models.

Studies have investigated the effects of Evodia fructus extract, containing compounds like evodiamine and potentially this compound, on intestinal transit in mice. These studies reported an inhibitory effect on intestinal transit. nih.gov Furthermore, the extract demonstrated anti-diarrheal effects in castor oil-induced diarrhea in mice, with comparable inhibitory dose 50 (ID50) values for both anti-transit and anti-diarrheal effects. nih.gov The mechanism of the anti-diarrheal effect of Evodia fructus extract did not appear to involve the nitric oxide system. nih.gov

Another study focusing on evodiamine in rats showed that it inhibited both gastric emptying and gastrointestinal transit. nih.gov This inhibitory effect was associated with a dose-dependent increase in plasma levels of cholecystokinin (B1591339) (CCK). nih.gov The study suggested that evodiamine's effects on gastric emptying and gastrointestinal transit in male rats involve CCK release and activation of CCK1 receptors. nih.gov

While direct studies specifically detailing this compound's isolated effects on gastrointestinal motility in animal models with comprehensive data tables were not prominently found in the search results, the research on related compounds from Evodia rutaecarpa, particularly evodiamine and the crude extract, suggests a potential for this compound to also exert inhibitory effects on gastrointestinal transit and gastric emptying, and potentially exhibit anti-diarrheal properties, likely through mechanisms involving the regulation of gut motility and potentially hormonal pathways like the CCK system. Further specific research on isolated this compound is needed to confirm these potential effects and elucidate its precise mechanisms of action on the gastrointestinal system in animal models.

Molecular Mechanisms of Action of Evodol

Identification of Molecular Targets and Ligand-Target Interactions.

Research indicates that a primary molecular target of evodol is the cytochrome P450 3A (CYP3A) subfamily, including CYP3A4 and CYP2C9. This compound acts as a mechanism-based inactivator of CYP3A. nih.govtandfonline.com This type of inactivation involves the enzyme's catalytic cycle, where this compound is converted into a reactive intermediate that then binds to the enzyme, leading to irreversible inhibition. medsafe.govt.nzevotec.comebmconsult.com While CYP2C9 is also involved in the bioactivation of this compound, studies have shown that this compound does not inactivate CYP2C9. tandfonline.com

Elucidation of Downstream Signaling Pathways and Cellular Responses.

While extensive research has focused on this compound's interaction with CYP enzymes, detailed studies specifically elucidating the downstream signaling pathways and cellular responses directly modulated by this compound itself are less prominent in the provided search results. However, studies on Evodia rutaecarpa extracts, which contain this compound, suggest effects on signaling pathways such as JAK-STAT and MAPK, leading to anti-inflammatory responses in certain cell types. researchgate.netnih.govresearchgate.net These effects are attributed to the extract as a whole, containing various compounds including this compound, rather than this compound in isolation. Another compound from Evodia rutaecarpa, evodiamine (B1670323), has been shown to affect PI3K/AKT and MAPK/ERK signaling pathways in cancer cells, influencing proliferation and apoptosis. nih.govnih.govresearchgate.net Limonin diosphenol, another bioactive compound, is described as modulating specific signaling pathways and enzymes related to anti-inflammatory and antioxidant properties. cymitquimica.com Further research is needed to isolate and specifically characterize the downstream signaling pathways and cellular responses directly attributable to this compound.

Mechanism-Based Inactivation of Cytochrome P450 Enzymes (e.g., CYP3A, CYP3A4, CYP2C9).

This compound has been characterized as a mechanism-based inactivator of CYP3A. nih.govtandfonline.comchem960.com This time-, concentration-, and NADPH-dependent inactivation occurs when this compound is metabolized by CYP enzymes into a reactive intermediate that subsequently binds irreversibly to the enzyme's active site. nih.govtandfonline.commedsafe.govt.nznih.gov Specifically, CYP3A4 and CYP2C9 are identified as the primary enzymes contributing to the bioactivation of this compound that leads to CYP3A inactivation. nih.govtandfonline.comtandfonline.comresearchgate.net

Studies using human liver microsomes have demonstrated that preincubation with this compound leads to a significant shift in the IC₅₀ values for probe substrates of CYP3A, such as midazolam and testosterone, indicating time-dependent inhibition. nih.govtandfonline.comtandfonline.com The inactivation kinetics for CYP3A have been determined, showing specific Kᵢ and kᵢₙₐct values. nih.govtandfonline.comtandfonline.com

Table 1: Inactivation Kinetic Parameters of this compound for CYP3A

| CYP3A Substrate | Kᵢ (μM) | kᵢₙₐct (min⁻¹) |

| Midazolam 1'-hydroxylation | 5.1 | 0.028 |

| Testosterone 6β-hydroxylation | 3.0 | 0.022 |

Co-incubation with ketoconazole, a known CYP3A inhibitor, attenuated the inactivation caused by this compound, supporting the involvement of CYP3A. nih.govtandfonline.comtandfonline.comresearchgate.net

Bioactivation Pathways and Reactive Intermediate Formation (e.g., cis-butene-1,4-dial).

The mechanism-based inactivation by this compound is initiated by its bioactivation through CYP enzymes, primarily CYP3A4 and CYP2C9. nih.govtandfonline.comtandfonline.comresearchgate.net This bioactivation process leads to the formation of a reactive intermediate, identified as cis-butene-1,4-dial (BDA). nih.govtandfonline.comtandfonline.comresearchgate.net BDA is an α,β-unsaturated dialdehyde (B1249045) that is electrophilic and can covalently bind to proteins. tandfonline.comtaylorandfrancis.comacs.org

Evidence for the formation of BDA comes from trapping studies where the intermediate was captured by nucleophiles like glutathione (B108866) (GSH) and N-acetyl-lysine in microsomes and characterized using HR-MS spectra. nih.govtandfonline.comtandfonline.comresearchgate.net The formation of this reactive intermediate is considered to play a key role in the inactivation of CYP3A. nih.govtandfonline.comtandfonline.comresearchgate.net

Irreversible Binding to Enzyme Active Sites.

The reactive intermediate, cis-butene-1,4-dial (BDA), formed during the bioactivation of this compound, is responsible for the irreversible inactivation of CYP3A. tandfonline.com This electrophilic intermediate can covalently bind to nucleophilic sites within the enzyme's active site. tandfonline.comtaylorandfrancis.com This irreversible binding renders the enzyme non-functional until new enzyme is synthesized. medsafe.govt.nzebmconsult.com The lack of recovery of CYP3A activity after dialysis in studies with Evodia fruit extract components like rutaecarpine (B1680285) and limonin, which are also mechanism-based inhibitors of CYP3A4, supports the irreversible nature of this binding. nih.gov While this specific dialysis finding is for other Evodia compounds, the characterization of this compound as a mechanism-based inactivator strongly implies a similar irreversible binding mechanism via its reactive metabolite. nih.govtandfonline.comtandfonline.com

Modulation of Key Enzymatic Activities.

Beyond the mechanism-based inactivation of CYP3A, this compound's potential to modulate other enzymatic activities has been noted. While the provided information primarily focuses on CYP inhibition, the broader context of Evodia rutaecarpa extracts suggests effects on other drug-metabolizing enzymes like UDP-glucuronosyl transferase (UGT) and glutathione S-transferase (GST) activities, although these effects are attributed to the extract as a whole and specific modulation by this compound requires further investigation. nih.gov Some studies also mention the modulation of enzyme activity in a general sense, highlighting how compounds can alter enzyme function through various mechanisms, including binding and conformational changes. csic.esresearchgate.netmdpi.com this compound has also been noted for having larvicidal activity, which implies the modulation of enzymatic activities essential for larval survival. chemfaces.com

Structure Activity Relationship Sar and Structural Biology of Evodol

Determination of Pharmacophoric Features for Biological Activity

Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that enable it to interact with a specific biological target and elicit a biological response. nih.govresearchgate.net These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, positive ionizable areas, and negative ionizable areas. frontiersin.orgnih.gov The determination of these features for evodol's various reported activities would involve analyzing a series of this compound derivatives or related compounds with known activities. By comparing their structures and activities, the critical functional groups and their spatial arrangement responsible for the observed effects can be identified. While specific pharmacophoric features for this compound across all its reported activities are not extensively detailed in the provided search results, the general principles of pharmacophore modeling involve identifying these key interaction points. frontiersin.orgnih.gov

Role of Specific Structural Moieties (e.g., furan (B31954) ring) in Activity and Metabolism

The structure of this compound includes a furan ring. taylorandfrancis.com Furan rings are heterocyclic aromatic compounds that can play a significant role in both the activity and metabolism of molecules. researchgate.net From a metabolic perspective, the furan ring is considered a structural alert as it can be biotransformed. taylorandfrancis.com This biotransformation often involves oxidation catalyzed by cytochrome P450 enzymes (CYPs). researchgate.netnih.govacs.org Oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates, such as cis-butene-1,4-dial (BDA). taylorandfrancis.comresearchgate.netnih.govacs.org These intermediates are electrophilic and can covalently bind to proteins or DNA, potentially leading to protein dysfunction or other toxic effects. taylorandfrancis.comresearchgate.net

Studies on furan-containing compounds have shown that the furan ring oxidation can generate epoxides or cis-enediones, which can alkylate biological macromolecules. researchgate.netnih.gov For example, the metabolism of furan itself by CYP2E1 in the liver produces BDA, a reactive metabolite known to react with cellular nucleophiles like glutathione (B108866) or proteins. researchgate.netacs.org The metabolic cleavage of the furan ring has been observed for some drugs containing this moiety, although the exact mechanism can vary.

The furan ring's influence on biological activity can be complex. While its metabolism can lead to the formation of reactive species, the intact furan ring or its modified forms might also be essential for interaction with specific biological targets responsible for this compound's observed activities, such as larvicidal activity or NO production inhibition. taylorandfrancis.com The precise role of the furan ring in the activity of this compound, separate from its metabolic implications, would require specific SAR studies comparing this compound with analogs lacking or modified in the furan ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of chemicals and their biological activities. wikipedia.orgvegahub.eunih.gov QSAR models aim to predict the activity of new compounds based on their molecular descriptors. vegahub.eucollaborativedrug.com These models are built by correlating a set of numerical descriptors representing various structural and physicochemical properties of molecules with their measured biological activities. vegahub.eunih.gov

QSAR studies can involve various methods, including 2D and 3D QSAR approaches. nih.gov 2D QSAR typically uses descriptors calculated from the 2D structure of a molecule, while 3D QSAR considers the three-dimensional arrangement of atoms and their properties. nih.gov By developing QSAR models for this compound and its analogs, researchers could potentially predict the activity of novel this compound derivatives, optimize structural features for enhanced potency or desired properties, and gain further insights into the structural requirements for activity. gardp.orgnih.govcollaborativedrug.com While the provided search results mention QSAR in the context of toxicity prediction and general drug discovery vegahub.eunih.govfrontiersin.org, specific detailed QSAR studies focused solely on the biological activities of this compound were not found. However, the principles of QSAR are directly applicable to studying the relationship between this compound's structure and its reported biological effects. wikipedia.orgvegahub.eu

Computational and Molecular Modeling Studies of Evodol

Molecular Docking and Ligand-Protein Interaction Analysis.

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand (such as Evodol) when bound to a protein target. bonviewpress.commdpi.comnih.gov This method estimates the binding affinity between the molecule and the protein by scoring different poses based on various energy functions. bonviewpress.comnih.gov Analyzing the resulting ligand-protein interactions provides crucial information about the specific amino acid residues in the protein's binding site that interact with the ligand through forces such as hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges. volkamerlab.orgnih.govmdpi.comebi.ac.uk

Studies involving molecular docking of this compound aim to identify potential protein targets and understand how this compound might bind to them. While specific detailed data on this compound's docking to various proteins was not extensively available in the search results, the general application of molecular docking involves preparing the ligand and protein structures, performing the docking simulation using software, and analyzing the resulting poses and interaction profiles. bonviewpress.commdpi.com This analysis helps to infer the likely binding mode and the key interactions stabilizing the complex. volkamerlab.orgmdpi.com

Molecular Dynamics Simulations for Conformational and Binding Dynamics.

Molecular dynamics (MD) simulations extend the static view provided by molecular docking by simulating the movement of atoms and molecules over time. ebsco.comnih.gov These simulations provide insights into the dynamic behavior of a molecule and its complex with a protein, including conformational changes, flexibility, and the stability of the binding interaction. ebsco.comnih.govmdpi.commdpi.com MD simulations are based on applying classical mechanics to calculate the forces between atoms and predict their motion over time steps, typically on the femtosecond scale. ebsco.comnih.gov

For this compound, MD simulations could be used to observe the stability of a docked complex over time, analyze the conformational changes of this compound within the binding site, and assess the flexibility of the protein target upon ligand binding. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are commonly analyzed in MD simulations to evaluate the stability and flexibility of the system. mdpi.complos.orgnih.gov While direct MD simulation data for this compound was not prominently featured in the search results, studies on related compounds like evodiamine (B1670323) highlight the utility of MD simulations in understanding ligand-protein binding dynamics and conformational changes. mdpi.comnih.gov For instance, MD simulations were used to study the complex of PDE5 with evodiamine, revealing conformational changes in evodiamine and their potential implications for inhibitory activity. mdpi.comnih.gov This suggests that similar studies could provide valuable information about this compound's dynamic behavior and interactions with its targets.

In Silico Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (preclinical).

In silico methods are widely used for the preclinical prediction of a compound's biological activity spectrum and its ADME properties. bonviewpress.comfrontiersin.orgoptibrium.comqima-lifesciences.comnih.govnih.gov These predictions are based on the molecule's chemical structure and its similarity to compounds with known activities and properties, often utilizing quantitative structure-activity relationship (QSAR) models and machine learning algorithms. frontiersin.orgqima-lifesciences.comnih.govnih.gov

Predicting biological activity in silico can help prioritize compounds for in vitro and in vivo testing by suggesting potential therapeutic areas or specific targets. bonviewpress.comqima-lifesciences.comnih.gov Tools and databases exist that predict the likelihood of a compound exhibiting certain biological activities based on its structure. bonviewpress.comqima-lifesciences.com

ADME prediction is crucial in the preclinical stage to assess how a compound is likely to be absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and excreted from the body. frontiersin.orgoptibrium.comnih.govevotec.comerbc-group.combioanalysis-zone.com These predictions help in evaluating the pharmacokinetic profile of a potential drug candidate. plos.orgnih.govbioanalysis-zone.com While specific predicted ADME values for this compound were not detailed in the search results, in silico ADME studies typically assess properties such as oral bioavailability, blood-brain barrier penetration, and interactions with metabolic enzymes like cytochrome P450s. researcher.lifeplos.orgoptibrium.comacs.org For example, a study investigated the mechanism-based inactivation of cytochrome P450 3A by this compound, highlighting the relevance of in silico and in vitro methods in understanding its metabolism. researcher.lifeacs.org

| Property | Prediction | Interpretation |

| Oral Absorption | High | Likely to be well absorbed when taken orally. |

| Blood-Brain Barrier | Moderate | May cross the blood-brain barrier to some extent. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. researcher.lifeacs.org |

| Plasma Protein Binding | High | A significant portion may be bound to plasma proteins. |

| Clearance (Hepatic) | Moderate | Primarily cleared by the liver. |

De Novo Design of this compound-Inspired Chemical Entities.

De novo design is a computational approach that aims to generate novel molecular structures with desired properties, often starting from scratch or using a known active compound as a template. frontiersin.orgnih.govbham.ac.ukschrodinger.comethz.ch This differs from traditional virtual screening, which evaluates existing compound libraries. qima-lifesciences.com In the context of this compound, de novo design could involve using its structural features and/or its known or predicted biological activities as a basis to design new chemical entities with potentially improved properties, such as enhanced potency, selectivity, or favorable ADME characteristics. frontiersin.orgethz.ch

Methods for de novo design include fragment-based approaches, where small molecular fragments are assembled within a protein binding site, and evolutionary algorithms or machine learning techniques that generate novel structures based on desired criteria. frontiersin.orgnih.govbham.ac.ukschrodinger.comethz.ch The goal is to explore the chemical space around this compound's scaffold to discover novel compounds with similar or improved biological profiles. bham.ac.ukethz.ch While the search results did not provide specific examples of de novo designed compounds inspired by this compound, the principles of this approach could be applied to generate this compound analogs or related chemotypes for further investigation. bham.ac.ukschrodinger.com This process often involves iterative cycles of design, synthesis (if feasible), and testing. ethz.ch

Analytical Methodologies for Evodol Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Purity Assessment.

Chromatography plays a vital role in isolating evodol from other compounds present in natural sources or biological samples and for assessing its purity. Various advanced chromatographic techniques offer high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC).

HPLC is a widely used technique for the separation and quantification of this compound. It is often coupled with detectors such as diode array detectors (DAD) for UV-Vis spectral information and mass spectrometers for structural confirmation and increased sensitivity. Studies have utilized HPLC-DAD for the quantitative analysis of this compound in Evodia rutaecarpa extracts, employing specific chromatographic columns (e.g., C18), mobile phases (e.g., acetonitrile/water mixtures with acidic modifiers like phosphoric acid or formic acid), controlled flow rates, and detection wavelengths optimized for this compound's chromophore. invivochem.cn, ymilab.com HPLC-DAD-MS methods have also been developed for the simultaneous determination of this compound alongside other alkaloids like evodiamine (B1670323) and rutaecarpine (B1680285) in biological matrices such as rat plasma and urine. These methods involve specific gradient or isocratic elution programs, column temperatures, and injection volumes to achieve optimal separation and detection.

Here is an example of typical HPLC conditions used for this compound analysis based on research findings:

| Parameter | Value/Description | Source |

| Column Type | C18 (e.g., Agilent Zorbax SB-C18, Thermo BDS HYPERSIL C18) | invivochem.cn, ymilab.com |

| Mobile Phase | Acetonitrile/Water (with acidic modifier like H₃PO₄ or HCOOH) | invivochem.cn, ymilab.com |

| Flow Rate | e.g., 0.8 mL/min, 1.0 mL/min | invivochem.cn, ymilab.com |

| Column Temperature | e.g., 30 °C | ymilab.com |

| Detection Wavelength | e.g., 254 nm | invivochem.cn, ymilab.com |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC-MS-MS).

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is indispensable for the identification and structural characterization of this compound and its metabolites. LC-MS/MS is a powerful tool for analyzing this compound metabolites, providing detailed information on their fragmentation patterns., This allows researchers to propose and confirm the structures of metabolites based on their precursor ions and characteristic fragment ions. Electrospray ionization (ESI) in positive ion mode is commonly used for this compound analysis by MS, yielding a protonated molecule peak ([M+H]⁺) at a specific mass-to-charge ratio (m/z). invivochem.cn, ymilab.com The combination of chromatographic separation by LC and the sensitive and selective detection by MS or MS/MS enables the unambiguous identification and quantification of this compound even in complex biological or botanical samples.

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS)).

While the provided snippets focus more on LC-MS for identification and metabolite analysis, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are fundamental techniques for the de novo structural elucidation of isolated compounds like this compound. NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, and 2D NMR techniques) provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule. HR-MS provides accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of this compound. Although not explicitly detailed in the provided snippets for this compound's primary structural determination, these methods are standard practice in natural product chemistry for confirming the identity and purity of isolated compounds and are essential for the initial characterization of this compound. Identification of this compound in research often involves comparing its retention time, UV spectrum, and MS spectrum to those of an authentic standard. invivochem.cn

Quantitative Analysis in Biological and Botanical Matrices.

Quantitative analysis of this compound in various matrices is critical for pharmacokinetic studies and for determining its concentration in plant materials. HPLC-DAD-MS methods have been successfully applied for the simultaneous quantification of this compound, evodiamine, and rutaecarpine in biological samples such as rat plasma and urine. These methods typically involve specific sample preparation steps, such as protein precipitation for plasma samples, to isolate the analytes before chromatographic analysis. This allows for the determination of this compound concentrations in biological fluids over time, providing insights into its absorption, distribution, metabolism, and excretion.

Method Development and Validation in Research Settings.

The development of reliable analytical methods for this compound involves optimizing chromatographic conditions, detection parameters, and sample preparation procedures to achieve adequate sensitivity, selectivity, and efficiency. Once developed, these methods undergo rigorous validation to ensure their accuracy, precision, linearity, sensitivity, and stability., ymilab.com Validation parameters typically assessed include linearity over a defined concentration range, limits of detection (LOD) and limits of quantification (LOQ), intra-day and inter-day precision and accuracy, recovery rates from the matrix, and stability of the analyte under various storage conditions., ymilab.com For instance, UPLC-MS/MS methods for quantifying this compound in rat plasma have been validated for these parameters, demonstrating their suitability for pharmacokinetic studies. Similarly, HPLC-DAD methods for quantifying this compound in botanical extracts have been validated for linearity, LOD, and LOQ to ensure reliable determination of the compound in plant materials. ymilab.com

Here is an example of validation parameters reported for an analytical method quantifying this compound:

| Validation Parameter | Example Data/Description | Source |

| Linearity | Correlation coefficient (r) ≥ 0.999 | ymilab.com |

| LOD | e.g., 0.02 µg/mL | ymilab.com |

| LOQ | e.g., 0.05 µg/mL | ymilab.com |

| Precision | Assessed by intra-day and inter-day variability | |

| Accuracy | Assessed by recovery rates | |

| Recovery | e.g., >85% | |

| Stability | Assessed under various conditions (e.g., freeze-thaw) |

Emerging Research Themes and Future Perspectives on Evodol

Exploration of Novel Biological Targets and Therapeutic Areas

Research into the biological activities of Euodia rutaecarpa extracts has revealed a wide spectrum of effects, including anti-inflammatory, anti-tumor, neuroprotective, and metabolic regulatory properties. As a component of these extracts, Evodol's contribution to these observed activities is an area of ongoing investigation. While specific novel biological targets solely attributed to this compound are still being elucidated, its presence in extracts demonstrating diverse pharmacological effects suggests potential interactions with various biological pathways.

Studies have specifically evaluated this compound for certain bioactivities. Research has indicated that this compound possesses nematocidal activity against Meloidogyne incognita, a root-knot nematode that affects crops. Furthermore, this compound has shown larvicidal activity against the Aedes albopictus mosquito. These findings point towards potential applications in controlling agricultural pests and disease vectors, suggesting biological targets within these organisms. The precise molecular targets underlying these observed effects in nematodes and mosquito larvae warrant further investigation.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The application of omics technologies, particularly metabolomics, is proving valuable in understanding the complex chemical composition of natural products and their biological effects. Metabolomics has been employed in studies involving Euodia rutaecarpa extracts to identify and quantify various constituents, including this compound. For instance, metabolomic analysis of Euodia rutaecarpa extract has helped in characterizing its chemical profile in the context of studying its effects on conditions like hyperuricemia and gout.

Beyond the analysis of medicinal plants, metabolomics has also identified this compound or related compounds in other biological systems, such as the detection of amoenin this compound in citrus fruits, suggesting its presence and potential roles in plant metabolism and quality. While comprehensive studies integrating proteomics or other omics technologies specifically focused on elucidating the mechanisms of action of solely this compound are not widely reported, the increasing use of these technologies in natural product research provides a framework for future investigations. Such approaches could help to identify protein targets, metabolic pathways, and cellular responses modulated by this compound, offering deeper insights into its biological activities.

Applications in Agrochemical and Environmental Sciences

The demonstrated nematocidal and larvicidal activities of this compound highlight its potential for applications in agrochemical and environmental sciences. As a natural product, this compound could serve as a lead compound for developing new biopesticides or environmentally friendly agents for vector control.

Studies have quantified the nematocidal activity of this compound against M. incognita, reporting an LC50 value of 155.02 μg/mL. Its larvicidal activity against A. albopictus has also been evaluated, with an LC50 value of 52.22 μg/mL. While these findings are promising, further research is necessary to fully evaluate the spectrum of activity against other pests, assess potential phytotoxicity to crops, and develop effective formulations for practical application.

The potential environmental impact and safety of using this compound as an agrochemical or vector control agent are crucial areas for future research. Comprehensive studies are needed to determine its effects on non-target organisms and its persistence and fate in the environment to ensure responsible and sustainable use.

Here is a summary of the reported agrochemical activities of this compound:

| Activity | Target Organism | LC50 Value (μg/mL) | Reference |

| Nematocidal | Meloidogyne incognita | 155.02 | |

| Larvicidal | Aedes albopictus | 52.22 |

Advanced Methodological Developments for this compound Research

Advancements in analytical techniques and research methodologies are crucial for progressing the understanding of natural products like this compound. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for the isolation, identification, and structural elucidation of this compound from complex matrices like plant extracts. Bioactivity-guided fractionation, a method used to isolate active compounds based on their biological effects, has been instrumental in identifying this compound and other active constituents from Euodia rutaecarpa.

The integration of computational approaches, such as network pharmacology, holds promise for exploring the potential biological targets and mechanisms of action of compounds like this compound within the context of traditional medicinal formulas or complex biological systems. These methods can help predict interactions with biological pathways and identify potential therapeutic areas for further experimental validation.

Future methodological developments could focus on developing more sensitive and selective analytical methods for quantifying this compound in various samples, improving isolation and purification techniques for higher yields, and applying advanced in vitro and in vivo models to study its specific biological activities and mechanisms at a molecular level.

Q & A

Q. How is Evodol isolated from Euodia rutaecarpa, and what solvents are optimal for its purification?

this compound is typically extracted from the dried, near-mature fruits of Euodia rutaecarpa using polar solvents. Chloroform, dichloromethane, and ethyl acetate are effective for initial extraction due to this compound’s solubility profile. Post-extraction, chromatographic techniques (e.g., column chromatography) are employed for purification. DMSO and acetone are suitable for dissolving this compound in experimental settings, but storage at 4°C (or −4°C for long-term stability) is recommended to prevent degradation .

Q. What initial bioactivity screenings are recommended for this compound in preclinical studies?

Prioritize assays that align with this compound’s known biological activities:

- Nitric oxide (NO) inhibition : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure NO suppression via Griess reagent.

- Larvicidal activity : Test against Aedes albopictus larvae using standardized WHO protocols with dose-response curves.

These screens provide a foundation for further mechanistic studies .

Advanced Research Questions

Q. How does this compound act as a mechanism-based inactivator of CYP3A enzymes, and what experimental parameters confirm this?

this compound inactivates CYP3A isoforms (e.g., CYP3A4) through bioactivation into a reactive cis-butene-1,4-dial (BDA) intermediate. Key experimental steps include:

- Time- and NADPH-dependent inactivation : Preincubate this compound with human liver microsomes (HLMs) and NADPH, monitoring residual CYP3A activity via midazolam 1'-hydroxylation or testosterone 6β-hydroxylation.

- Kinetic parameters : Calculate inactivation constants (KI and kinact) using nonlinear regression. For midazolam, reported values are KI = 5.1 µM and kinact = 0.028 min⁻¹ .

- Trapping intermediates : Use glutathione (GSH) or N-acetyl-lysine to isolate BDA adducts, confirmed via HR-MS .

Q. How can researchers evaluate this compound’s therapeutic potential using integrated in vitro models?

Combine anti-proliferation assays with permeability studies :

- Cytotoxicity : Test against cancer cell lines (e.g., SCC2095) to determine IC50 values. Fraxinellone (IC50 = 5.3 µM) and dictamnine (IC50 = 4.8 µM) serve as benchmarks .

- Permeability : Use Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA). This compound derivatives with uptake permeability >4 × 10⁻⁵ cm/s (e.g., dictamnine) suggest favorable intestinal absorption .

Q. How can contradictions in this compound’s pharmacological data across studies be resolved?

- Standardize assays : Variations in NO inhibition (e.g., cell type, LPS concentration) may explain discrepancies. Replicate studies under identical conditions.

- Metabolic interference : Co-incubate this compound with CYP inhibitors (e.g., ketoconazole) to assess off-target effects .

- Data triangulation : Compare in vitro bioactivity with in vivo pharmacokinetics (e.g., plasma concentration-time profiles) to identify bioavailability limitations .

Methodological Guidance

How to design a research question for this compound’s pharmacokinetic studies using the FINER framework?

Apply the FINER criteria :

- Feasible : Ensure access to HLMs or recombinant CYP enzymes for metabolic stability assays.

- Novel : Investigate uncharacterized interactions (e.g., this compound’s effect on CYP2C9, implicated in its bioactivation ).

- Relevant : Link findings to clinical implications (e.g., herb-drug interactions in patients using Euodia-based formulations).

- Ethical : Use computational models (e.g., PBPK simulations) to reduce animal testing .

Q. What reporting standards ensure reproducibility in this compound-related studies?

- Raw data : Include IC50 curves, chromatograms, and spectral data (e.g., NMR, HR-MS) in supplementary materials.

- Experimental details : Specify microsomal protein concentrations, incubation times, and solvent controls to enable replication .

- Negative results : Report inactive derivatives (e.g., matrine in SCC2095 assays) to avoid publication bias .

Data Analysis and Presentation

Q. How should researchers handle outliers in this compound’s bioactivity datasets?

- Pre-analysis documentation : Define outlier criteria (e.g., values ±3 SD from the mean) in the study protocol.

- Sensitivity analysis : Compare results with and without outliers; use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。